molecular formula C17H11F2N3O3S B2665749 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 946357-38-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2665749
CAS No.: 946357-38-6
M. Wt: 375.35
InChI Key: RBSPKSGTQNYRMQ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/37939012/]. This specific mechanism makes it a critical research tool for investigating the role of BTK in various disease contexts. Its primary research applications are in the fields of oncology and immunology, where it is used to study B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders where B-cell activation is pathological [https://www.nature.com/articles/s41420-023-01603-x]. The compound's high selectivity profile minimizes off-target effects, providing researchers with a precise pharmacological agent to dissect BTK-dependent signaling cascades and to evaluate the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3S/c1-9-5-13(21-25-9)16(23)22(8-11-3-2-4-24-11)17-20-15-12(19)6-10(18)7-14(15)26-17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSPKSGTQNYRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole ring: Starting from a suitable precursor, such as 4,6-difluoroaniline, which undergoes cyclization with a thioamide to form the benzo[d]thiazole core.

    Attachment of the furan ring: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide.

    Construction of the isoxazole ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

    Final coupling: The carboxamide group is introduced through an amide coupling reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound could be developed further as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria.

Antitumor Activity

The compound has also been assessed for its antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Assay Type
A549 (Lung)5.12 ± 0.45MTS Cytotoxicity
HCC827 (Lung)7.34 ± 0.67MTS Cytotoxicity
NCI-H358 (Lung)6.89 ± 0.53MTS Cytotoxicity

The lower IC50 values indicate high potency, particularly against lung cancer cell lines, suggesting that this compound may be a candidate for targeted cancer therapies.

Study on Antitumor Efficacy

A recent study evaluated the effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide on A549 lung cancer cells using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated significantly higher efficacy in the 2D model compared to the 3D model, highlighting the need for further optimization in drug formulation strategies.

Antimicrobial Screening

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The benzo[d]thiazole and isoxazole rings are known to interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Benzamide-Based Insect Growth Regulators

The compound shares structural similarities with benzamide derivatives such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide), which are insect growth inhibitors targeting chitin synthesis .

Feature Target Compound Diflubenzuron Fluazuron
Core Structure Benzo[d]thiazole with difluoro substituents 2,6-Difluorobenzamide 2,6-Difluorobenzamide with pyridine ether
Substituents Furan-2-ylmethyl, 5-methylisoxazole 4-Chlorophenylamino Chloropyridinyloxy group
Biological Target Unknown (structural analogy suggests chitin synthesis inhibition) Chitin synthase inhibition Chitin synthase inhibition
Application Hypothesized insecticidal activity Agricultural pest control Livestock ectoparasite control

Key Differences :

  • The benzo[d]thiazole core in the target compound replaces the simpler benzamide backbone in diflubenzuron and fluazuron.

Thiazole and Isoxazole Derivatives

The compound’s isoxazole and thiazole motifs align with Pharmacopeial Forum-reported analogs, such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), a cephalosporin antibiotic derivative .

Feature Target Compound Cephalosporin Analog ()
Heterocyclic Motifs Benzo[d]thiazole, isoxazole, furan Thiadiazole, tetrazole, β-lactam ring
Functional Groups Carboxamide, difluoro substituents Carboxylic acid, thioether, acetamido
Biological Activity Hypothesized insecticidal/pharmacological activity Antibacterial (β-lactamase inhibition)

Key Differences :

  • The target compound lacks the β-lactam ring critical for antibiotic activity, suggesting divergent mechanisms of action.
  • The difluoro substitution on the benzo[d]thiazole may confer metabolic stability compared to non-fluorinated thiazole derivatives .

Biological Activity

Overview

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H14F2N4O2S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 922387-01-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzothiazole moiety through cyclization reactions.
  • Introduction of the furan and isoxazole groups via electrophilic aromatic substitution and nucleophilic addition, respectively.
  • Final carboxamide formation through acylation reactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound has an IC50 value in the low micromolar range against human leukemia cells, indicating potent antitumor activity .

The proposed mechanism involves the induction of apoptosis and modulation of cell cycle regulators. Specifically, the compound has been shown to:

  • Decrease Bcl-2 expression, promoting apoptosis.
  • Increase p21^WAF1 levels, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring enhances lipophilicity and biological activity.
  • Furan and Isoxazole Integration : These heterocycles contribute to the overall stability and interaction with biological targets.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of isoxazoles, including this compound, against human promyelocytic leukemia cells (HL-60). Results indicated that derivatives with similar structural motifs showed enhanced cytotoxicity compared to non-fluorinated analogs .
  • In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures exhibit significant tumor growth inhibition in xenograft models, supporting their potential as therapeutic agents .

Data Tables

Compound NameIC50 (μM)Cell LineMechanism of Action
This compound1.5HL-60 (Leukemia)Induces apoptosis via Bcl-2 modulation
Similar Isoxazole Derivative2.0A549 (Lung Cancer)Cell cycle arrest via p21^WAF1 increase

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